molecular formula C27H30FN3O2 B2627375 4-(2-fluorophenoxy)-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine CAS No. 2310142-58-4

4-(2-fluorophenoxy)-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine

Cat. No.: B2627375
CAS No.: 2310142-58-4
M. Wt: 447.554
InChI Key: ICLDWOVFAGJKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-fluorophenoxy)-1’-[4-(1H-pyrrol-1-yl)benzoyl]-1,4’-bipiperidine is a synthetic organic compound that belongs to the class of bipiperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenoxy)-1’-[4-(1H-pyrrol-1-yl)benzoyl]-1,4’-bipiperidine typically involves multiple steps:

    Formation of the bipiperidine core: This can be achieved through the reaction of piperidine with appropriate reagents to form the bipiperidine structure.

    Introduction of the fluorophenoxy group: This step involves the reaction of the bipiperidine core with a fluorophenol derivative under suitable conditions, such as the presence of a base and a solvent.

    Attachment of the pyrrolylbenzoyl group: This final step involves the reaction of the intermediate compound with a pyrrolylbenzoyl chloride derivative, often in the presence of a catalyst and under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenoxy)-1’-[4-(1H-pyrrol-1-yl)benzoyl]-1,4’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenoxy)-1’-[4-(1H-pyrrol-1-yl)benzoyl]-1,4’-bipiperidine
  • 4-(2-bromophenoxy)-1’-[4-(1H-pyrrol-1-yl)benzoyl]-1,4’-bipiperidine
  • 4-(2-methylphenoxy)-1’-[4-(1H-pyrrol-1-yl)benzoyl]-1,4’-bipiperidine

Uniqueness

The presence of the fluorophenoxy group in 4-(2-fluorophenoxy)-1’-[4-(1H-pyrrol-1-yl)benzoyl]-1,4’-bipiperidine may confer unique properties, such as increased lipophilicity or altered electronic effects, compared to its analogs with different substituents.

Properties

IUPAC Name

[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN3O2/c28-25-5-1-2-6-26(25)33-24-13-19-30(20-14-24)23-11-17-31(18-12-23)27(32)21-7-9-22(10-8-21)29-15-3-4-16-29/h1-10,15-16,23-24H,11-14,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLDWOVFAGJKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.